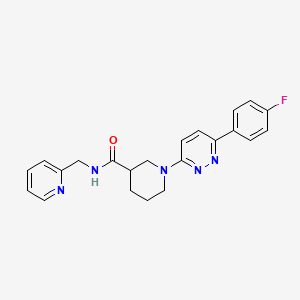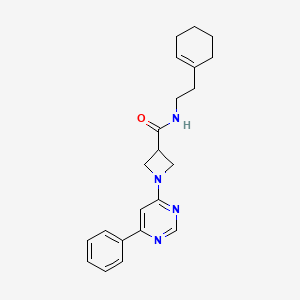
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O and its molecular weight is 362.477. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation in Cancer Research
A study by Rahmouni et al. (2016) explored the synthesis of a series of compounds, including those structurally related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. These compounds were evaluated for their cytotoxic activities against cancer cell lines, HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities. The research indicates the potential application of these compounds in cancer research and treatment (Rahmouni et al., 2016).
Antimicrobial Activity
Gad-Elkareem et al. (2011) synthesized compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and evaluated their antimicrobial activities. The study highlights the potential of these compounds in combating various microbial infections (Gad-Elkareem et al., 2011).
Application in Anticonvulsant Medications
The crystal structures of several anticonvulsant enaminones, including derivatives of the compound , were determined in a study by Kubicki et al. (2000). The research provides insights into the potential use of these compounds in the development of anticonvulsant medications (Kubicki et al., 2000).
DNA Interaction Studies
Atwell et al. (1988) investigated derivatives of N-[2-(dimethylamino)ethyl]phenanthridine-4-carboxamide, structurally similar to the compound , for their ability to intercalate with DNA. The study discusses the potential applications of these compounds in understanding DNA interactions and their implications in cancer research (Atwell et al., 1988).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) involved the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, compounds structurally related to the one . These compounds were investigated for their antidepressant and nootropic activities, suggesting potential applications in the treatment of mental health disorders (Thomas et al., 2016).
Amplification of Antimicrobial Agents
Research by Brown and Cowden (1982) on pyridinylpyrimidines, structurally akin to the compound , demonstrates their potential as amplifiers of phleomycin against Escherichia coli. This study indicates the role these compounds could play in enhancing the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(23-12-11-17-7-3-1-4-8-17)19-14-26(15-19)21-13-20(24-16-25-21)18-9-5-2-6-10-18/h2,5-7,9-10,13,16,19H,1,3-4,8,11-12,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDZXDLUDJRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
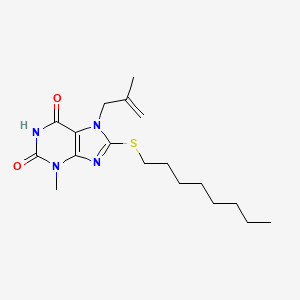
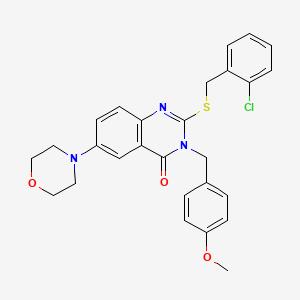
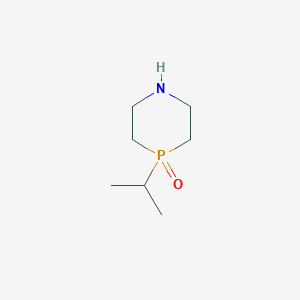

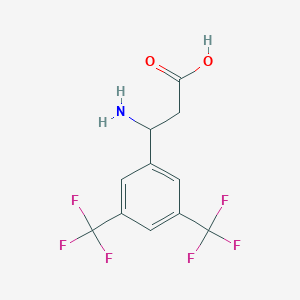
![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)
